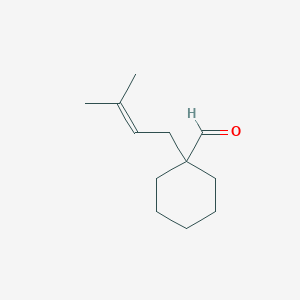

1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde

Description

1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde is a cyclohexane-based carbaldehyde derivative featuring a prenyl-like substituent (3-methylbut-2-en-1-yl) at the 1-position of the cyclohexane ring. This compound belongs to a broader class of carbaldehydes with varying substituents, which influence electronic, steric, and physicochemical properties.

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-(3-methylbut-2-enyl)cyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C12H20O/c1-11(2)6-9-12(10-13)7-4-3-5-8-12/h6,10H,3-5,7-9H2,1-2H3 |

InChI Key |

KZDVUTCFGKBKLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1(CCCCC1)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methylbut-2-en-1-yl)cyclohexane-1-carbaldehyde can be synthesized through various methods. One approach involves the reaction of cyclohexanone with 3-methylbut-2-en-1-yl magnesium bromide (Grignard reagent) followed by oxidation.

Typical reaction conditions include:

- Solvent: Anhydrous ether or tetrahydrofuran

- Temperature: Room temperature to reflux

- Oxidizing Agent: Pyridinium chlorochromate or Jones reagent

Industrial Production Methods

Industrial production of 1-(3-Methylbut-2-en-1-yl)cyclohexane-1-carbaldehyde may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the addition of the 3-methylbut-2-en-1-yl group to the cyclohexane ring, followed by controlled oxidation to introduce the aldehyde group.

Alternative Synthesis: (+)-Abscisic acid

(+)-Abscisic acid can be obtained through a concise total synthesis from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate with a 41% overall yield in seven steps. A hydroxyl group is stereoselectively introduced by Sharpless asymmetric epoxidation, and the side chain is appended with dimethyl 2-(propan-2-ylidene)malonate. Subsequently, selective decarboxylation of diacid establishes the Z-configuration of the conjugated acid.

Analysis

Comparison with Similar Compounds

| Compound | Key Structural Difference | Impact on Reactivity/Applications |

|---|---|---|

| Cyclohexane-1-carbaldehyde | Lacks the 3-methylbut-2-en-1-yl group | Less reactive in certain chemical reactions. |

| 1-(3-Methylbut-2-en-1-yl)cyclohexane | Lacks the aldehyde group | Limited applications in oxidation and reduction reactions. |

| 1-(3-Methylbut-2-en-1-yl)cyclohexane-1-carbaldehyde | Presence of both the unsaturated 3-methylbut-2-en-1-yl group and the reactive aldehyde group | Allows for a wide range of chemical transformations and applications in various fields due to the combined reactivity of both functional groups. |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylic position of the 3-methylbut-2-en-1-yl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Allylic bromination using N-bromosuccinimide (NBS) followed by nucleophilic substitution.

Major Products:

Oxidation: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carboxylic acid.

Reduction: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-methanol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The prenyl group in the target compound introduces greater steric bulk compared to the linear allyl group in the prop-2-en-1-yl analog .

- Ring Size : The cyclopentane analog has a smaller ring, which may increase ring strain and alter conformational preferences relative to cyclohexane derivatives.

Spectroscopic Comparison

$^{13}\text{C}$ NMR Data

Analysis :

- The aldehyde carbon in 1-(4-chlorophenyl)cyclohexane-1-carbaldehyde appears at δ 201.9 , slightly deshielded compared to aliphatic analogs due to conjugation with the aromatic ring .

- Aliphatic substituents (e.g., prop-2-en-1-yl) may shift the aldehyde carbon further upfield (~δ 205.9) due to reduced electron withdrawal .

Insights :

- Similar reaction times (~3 hours) and eluent systems (2% EtOAc/hexane) suggest comparable synthetic accessibility for carbaldehydes with aromatic or aliphatic substituents .

- Yields (81–85%) indicate robust methodologies for cyclohexane-1-carbaldehyde derivatives, likely involving Friedel-Crafts or analogous alkylation strategies.

Biological Activity

1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde is an organic compound notable for its unique structural features, including a cyclohexane ring and an aldehyde functional group. Its molecular formula is C12H16O, with a molecular weight of 180.29 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The structure of 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde can be represented as follows:

This compound's unique arrangement allows for diverse chemical reactivity, which is significant for its biological interactions. The presence of the aldehyde group enables it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.

The biological activity of 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde is largely attributed to its lipophilic nature and the reactivity of its aldehyde group. Key mechanisms include:

- Covalent Bond Formation : The aldehyde can react with nucleophiles in biomolecules, leading to modifications that may affect enzyme activity or protein function.

- Membrane Interaction : Its lipophilicity allows it to integrate into cellular membranes, influencing membrane fluidity and signaling pathways.

Antioxidant Properties

Research indicates that 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde exhibits antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may contribute to its protective effects in biological systems.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . In vitro assays have demonstrated that it can inhibit the growth of certain cancer cell lines. For instance, treatment with the compound resulted in a significant reduction in cell viability in models such as COLO 205 (a colon cancer cell line), indicating potential as a therapeutic agent against specific cancers .

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.